3-Bromocytisine
CAS No.: 207390-14-5
Cat. No.: VC0004705
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 207390-14-5 |
---|---|
Molecular Formula | C11H13BrN2O |
Molecular Weight | 269.14 g/mol |
IUPAC Name | (1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Standard InChI | InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1 |
Standard InChI Key | DWDCLEHDNICBMI-JGVFFNPUSA-N |
Isomeric SMILES | C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br |
SMILES | C1C2CNCC1C3=CC=C(C(=O)N3C2)Br |
Canonical SMILES | C1C2CNCC1C3=CC=C(C(=O)N3C2)Br |
Chemical Identity and Structural Properties
Molecular Characterization
3-Bromocytisine is defined by its bicyclic quinolizidine structure, with bromination at the 3-position of the pyridone ring. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 269.14 g/mol | |
Stereochemistry | (1R,5S) configuration | |
SMILES | BrC1=CC=C2[C@H]3CNCC@HCN2C1=O | |
InChI Key | DWDCLEHDNICBMI-JGVFFNPUSA-N |
The absolute stereochemistry and planar structure are critical for its receptor-binding specificity, as modifications to the bromine position (e.g., 5-bromocytisine) significantly alter pharmacological activity .
Pharmacological Profile
Receptor Affinity and Selectivity
3-BrCy demonstrates nanomolar potency at α4β2 and α4β4 nAChRs, with marked selectivity over α7 subtypes:
Receptor Subtype | IC₅₀ (nM) | EC₅₀ (μM) | Source |
---|---|---|---|
α4β2 (High Sensitivity) | 0.30 | 0.008 | |
α4β2 (Low Sensitivity) | 0.28 | 0.05 | |
α7 | 31.6 | Not applicable |
This 200-fold selectivity for α4β2 over α7 subtypes underpins its utility in studying dopaminergic and locomotor pathways .
Mechanisms of Action
As a partial agonist at α4β2 and full agonist at α7 receptors, 3-BrCy modulates neurotransmitter release:
-
Dopaminergic Pathways: 3-BrCy enhances striatal dopamine release (EC₅₀ = 0.011 μM), facilitating locomotor activation in rodents .
-
Noradrenergic Pathways: In hippocampal slices, it stimulates norepinephrine release (EC₅₀ = 0.22 μM) .
In Vivo Behavioral Effects
Locomotor Activity in Rodents
Acute systemic administration of 3-BrCy (0.1–1.0 mg/kg) induces dose-dependent hyperlocomotion in rats, absent in cytisine or 5-bromocytisine analogs . Key findings:
These effects are mediated via α4β2-dependent dopaminergic modulation, highlighting potential relevance to Parkinson’s disease .
Zebrafish Behavioral Models
In the novel tank diving test (NTT), 3-BrCy (10–50 mg/L) reduces bottom dwelling time and freezing while increasing average velocity, indicative of anxiolytic-like activity . Comparative data:
Dose (mg/L) | Bottom Time (s) | Velocity (cm/s) | Freezing (s) |
---|---|---|---|
10 | 120 ± 15* | 4.2 ± 0.3** | 90 ± 10* |
50 | 80 ± 10*** | 5.8 ± 0.4*** | 50 ± 8*** |
*Control: 200 ± 20 s, 2.5 ± 0.2 cm/s, 150 ± 20 s . |
Synthesis and Structure-Activity Relationships (SAR)
Synthetic Routes
3-BrCy is synthesized via electrophilic bromination of cytisine using bromosuccinimide (NBS) under acidic conditions . Key steps:
-
Protection: Tert-butyldimethylsilyl (TBDMS) protection of the secondary amine.
-
Bromination: Regioselective bromination at the 3-position.
SAR Insights
-
Bromine Position: 3-Br enhances α4β2 affinity 100-fold vs. 5-Br .
-
Halogen Effects: Chlorine or iodine at position 3 reduces potency compared to bromine .
Research Applications
Neuropharmacology
-
nAChR Subtype Profiling: 3-BrCy distinguishes high- and low-sensitivity α4β2 isoforms .
-
Dopamine Dysregulation Models: Used to study Parkinson’s and addiction .
Parasitology
N-Benzyl derivatives of 3-BrCy exhibit antihymenolepiatic activity (IC₅₀ = 12 μM vs. Hymenolepis nana), surpassing albendazole .
Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume